3-Amino-2-(dimethylamino)isonicotinic acid
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Overview
Description
3-Amino-2-(dimethylamino)isonicotinic acid is an organic compound with the molecular formula C8H11N3O2 It is a derivative of isonicotinic acid, featuring both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(dimethylamino)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 3-aminoisonicotinic acid with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(dimethylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Amino-2-(dimethylamino)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(dimethylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at the 3-position.
Picolinic acid: An isomer of nicotinic acid with the carboxyl group at the 2-position.
Uniqueness
3-Amino-2-(dimethylamino)isonicotinic acid is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-amino-2-(dimethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11(2)7-6(9)5(8(12)13)3-4-10-7/h3-4H,9H2,1-2H3,(H,12,13) |
InChI Key |
SBZRPZWHRVEHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
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